molecular formula C15H22N6O B6437676 N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549034-94-6

N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6437676
CAS No.: 2549034-94-6
M. Wt: 302.37 g/mol
InChI Key: VSWMFUNSRUCRIO-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a dimethylamine group at position 4, a piperazine ring at position 6, and a 5-methyl-1,2-oxazole substituent linked via a methylene bridge to the piperazine.

Properties

IUPAC Name

N,N-dimethyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-12-13(9-18-22-12)10-20-4-6-21(7-5-20)15-8-14(19(2)3)16-11-17-15/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWMFUNSRUCRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidin-4-amine Derivatives with Piperazine Substituents

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • Structure : Shares the pyrimidin-4-amine core and piperazine moiety but replaces the dimethylamine and oxazole-methyl groups with an N-butyl chain.
  • This compound is highlighted as a versatile building block in pharmaceutical research and organic synthesis .
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
  • Structure : Nearly identical to the target compound but lacks the 5-methyl-1,2-oxazol-4-ylmethyl substituent.
  • Properties: The hydrochloride salt form improves solubility, making it more suitable for in vitro assays.

Pyrimidin-4-amine Derivatives with Heterocyclic Substituents

6-(((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methoxy)-2-methyl-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)pyrimidin-4-amine (Compound 17)
  • Structure : Features a thiadiazole ring and a methoxypyridinyl-cyclopropyl group instead of the oxazole-methyl-piperazine.
  • Properties : The thiadiazole moiety enhances metabolic stability due to its resistance to oxidative degradation. The methoxypyridine group may improve target selectivity, as seen in its role as a PDE10A inhibitor for schizophrenia treatment .
EU Patent Compounds (e.g., (4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine)
  • Structure : Incorporates nitro groups and oxadiazole rings on the pyrimidine scaffold.
  • Oxadiazole rings engage in hydrogen bonding and π-π stacking, which could enhance affinity but may also reduce solubility .

Fused-Ring and Rigidified Analogs

N-Cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine
  • Structure : Replaces the pyrimidine core with a pyrido[3,4-d]pyrimidine system, fused to an additional aromatic ring.
  • Properties : The fused ring system expands the planar surface area, likely improving interactions with hydrophobic binding pockets. However, this modification may reduce solubility and oral bioavailability compared to the target compound .
N-(5-cyclopropyl-2H-pyrazol-3-yl)-5-ethynyl-2-piperazin-1-yl-pyrimidin-4-amine
  • Structure : Includes an ethynyl spacer and cyclopropyl-pyrazole substituent.
  • The cyclopropyl group enhances metabolic stability by resisting CYP450 oxidation, a feature absent in the target compound’s oxazole group .

Trifluoromethyl and Bioisostere-Containing Analogs

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
  • Structure : Substitutes the oxazole with a trifluoromethyl group and adds a benzamide moiety.
  • Properties : The trifluoromethyl group acts as a bioisostere for methyl or halogens, improving pharmacokinetic properties such as membrane permeability and enzymatic stability. The benzamide group may introduce additional hydrogen-bonding interactions .

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